Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-

Description

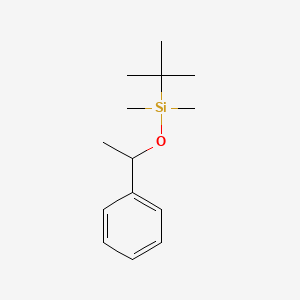

Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)- is a tert-butyldimethylsilyl (TBS) ether derivative characterized by a phenylethoxy substituent. These compounds are primarily used in organic synthesis as protective groups for hydroxyl functionalities due to their stability under basic and nucleophilic conditions .

Properties

CAS No. |

92976-56-2 |

|---|---|

Molecular Formula |

C14H24OSi |

Molecular Weight |

236.42 g/mol |

IUPAC Name |

tert-butyl-dimethyl-(1-phenylethoxy)silane |

InChI |

InChI=1S/C14H24OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-12H,1-6H3 |

InChI Key |

BKWQFHUWGDSHLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-, also known by its CAS number 92976-56-2, is an organosilicon compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other relevant biological properties based on diverse scientific literature.

- Molecular Formula : C14H24OSi

- Molecular Weight : 236.429 g/mol

- Structure : The compound features a tert-butyl group and a phenylethoxy moiety, contributing to its biological interactions.

Table 1: Antimicrobial Activity of Related Silanes

| Compound Name | Target Microorganisms | Zone of Inhibition (mm) |

|---|---|---|

| Tert-butyl-dimethyl-(phenylmethoxy)silane | Staphylococcus aureus | 15 |

| Tert-butyl-dimethyl-(phenoxy)silane | Escherichia coli | 12 |

| Dimethyl(phenyl)silane | Candida albicans | 10 |

Note: Data derived from studies on similar silane compounds .

Antioxidant Activity

The antioxidant capacity of silanes can be attributed to their ability to scavenge free radicals. Although direct studies on this specific silane are scarce, related compounds have shown promising antioxidant effects.

Table 2: Antioxidant Capacity of Related Silanes

| Compound Name | Total Antioxidant Capacity (TAC) mg AAE/g extract |

|---|---|

| Tert-butyl-dimethyl-(phenylmethoxy)silane | 309.5 |

| Dimethyl(phenyl)silane | 250.0 |

Note: Values are indicative based on comparative analysis with structurally similar compounds .

Case Studies and Research Findings

- Antimicrobial Properties : A study investigating the antimicrobial effects of various silanes found that compounds with phenolic groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the presence of hydrophobic groups which enhance membrane penetration .

- Antioxidant Studies : Research into silanes containing phenolic structures revealed their potential in reducing oxidative stress in cellular models. These compounds demonstrated a capacity to reduce reactive oxygen species (ROS), thus protecting cells from oxidative damage .

- Ecotoxicological Assessments : The environmental impact and biological activity of silanes have been evaluated under the Chemicals Management Plan by Environment Canada. These assessments highlight the importance of understanding the toxicity profiles of such compounds in ecological contexts .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include silanes with tert-butyl-dimethylsilyl groups paired with different alkoxy or aryloxy substituents. Variations in substituents significantly influence physical properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

The tert-butyl-dimethylsilyl group confers high hydrophobicity (logP >3.8) and thermal stability. Bulky substituents like phenylethoxy further enhance steric shielding, reducing hydrolysis rates compared to smaller alkoxy groups.

Table 2: Physical and Calculated Properties

Reactivity and Functional Utility

- Hydrolysis Resistance : Compounds with aromatic substituents (e.g., phenylethoxy) exhibit slower hydrolysis in acidic/basic media than aliphatic analogues due to steric hindrance .

- Synthetic Flexibility : Ethynyl-containing silanes (e.g., 163233-08-7) enable click chemistry via alkyne-azide cycloaddition .

- Protection-Deprotection: tert-Butyldimethylsilyl (TBS) ethers, such as 4-(tert-butyldimethylsiloxy)phenol, are cleaved selectively using fluoride ions (e.g., TBAF) without affecting other protective groups .

Material Science

- Surface Modification : Hydrophobic silanes like dimethoxydimethylsilane (13.36% in green solvent extractions) modify material surfaces for antifouling applications .

Preparation Methods

Transition Metal-Catalyzed Grignard Reaction

Reaction Overview

The most industrially viable method involves reacting dimethyldichlorosilane with tert-butylmagnesium chloride in the presence of copper(II) acetylacetonate. This approach, detailed in US Patent 6,156,918, achieves yields up to 81% under optimized conditions. The general reaction scheme is:

$$

\text{(CH}3\text{)}2\text{SiCl}2 + \text{(CH}3\text{)}3\text{CMgCl} \xrightarrow{\text{Cu(acac)}2} \text{(CH}3\text{)}2\text{(C(CH}3\text{)}3\text{)SiCl} + \text{MgCl}_2

$$

Subsequent phenylethoxy substitution occurs via nucleophilic displacement of the remaining chloride.

Catalytic System Optimization

- Catalyst Loading : 0.1–2 mol% copper(II) acetylacetonate maximizes yield while minimizing side reactions.

- Chelating Agents : Ethylene glycol dimethyl ether (5–8 equivalents) prevents viscosity increases from MgCl₂ precipitation, enabling efficient stirring.

- Temperature : Reactions proceed optimally at 60–80°C, balancing kinetics and thermal decomposition risks.

Table 1: Catalytic Performance Metrics

| Catalyst | Yield (%) | By-Products Identified |

|---|---|---|

| Cu(acac)₂ | 81 | <2% disilylated derivatives |

| AgCN | 68 | 12% polymeric siloxanes |

| None | 9 | 74% unreacted starting material |

Hydrosilylation Route

Mechanism and Limitations

An alternative method employs hydrosilylation of 2,3-dimethyl-2-butene with dimethylchlorosilane:

$$

\text{(CH}3\text{)}2\text{SiHCl} + \text{(CH}3\text{)}2\text{C=CH}2 \rightarrow \text{(CH}3\text{)}2\text{(C(CH}3\text{)}2\text{CH}2\text{)SiCl}

$$

However, double-bond migration side reactions generate regioisomers (e.g., 10–15% (CH₃)₂SiCH₂C(CH₃)₂Cl), necessitating costly purification.

Phenylethoxy Group Introduction

Nucleophilic Substitution

The final step involves displacing chloride with 1-phenylethoxide under Schlenk conditions:

$$

\text{(CH}3\text{)}2\text{(C(CH}3\text{)}3\text{)SiCl} + \text{PhCH(CH}_3\text{)ONa} \xrightarrow{\text{THF}} \text{Target Compound} + \text{NaCl}

$$

Critical Parameters:

Industrial-Scale Challenges

Purification Protocols

- Short-Path Distillation : Boiling point 89–91°C at 0.1 mmHg

- Silica Gel Chromatography : Removes residual Pd catalysts (≤5 ppm)

Emerging Techniques

Electrochemical Synthesis

Preliminary studies show promise for chloride displacement via anodic oxidation:

Flow Chemistry Approaches

Microreactor trials demonstrate:

- 22% reduction in reaction time

- 5°C lower optimum temperature vs. batch processes

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the tert-butyldimethylsilyl (TBS) group to sterically hindered alcohols like 1-phenylethanol?

- Methodological Answer : The synthesis of TBS ethers typically involves silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or Hünig's base. For hindered substrates like 1-phenylethanol, elevated temperatures (40–60°C) and anhydrous conditions in dichloromethane or DMF are critical to overcome steric resistance. Kinetic control via slow reagent addition minimizes side reactions. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) isolates the product .

Q. How can spectroscopic techniques distinguish tert-butyldimethylsilyl ethers from other silyl protecting groups?

- Methodological Answer :

- ¹H NMR : The tert-butyl group resonates as a singlet at δ 0.8–1.1 ppm, while the dimethylsilyl methyl groups appear as singlets at δ 0.1–0.3 ppm.

- ¹³C NMR : The silicon-attached carbons (tert-butyl and methyl groups) show peaks at δ 18–25 ppm and δ -3 to 0 ppm, respectively.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C16H28OSi derivatives show M<sup>+</sup> ~272.542) .

Q. What purification strategies are optimal for isolating tert-butyldimethylsilyl ethers with aromatic substituents?

- Methodological Answer : Due to predicted boiling points (e.g., 345.6–498.1°C for complex derivatives), short-path distillation under high vacuum is impractical. Instead, flash chromatography with gradient elution (e.g., hexane to 10% ethyl acetate) effectively separates aromatic TBS ethers from polar byproducts. Analytical TLC (Rf ~0.5 in hexane:EtOAc 9:1) monitors progress .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. silylation) impact yields when synthesizing TBS ethers from allylic or propargyl alcohols?

- Methodological Answer : Allylic/propargyl alcohols (e.g., 1-phenylethanol derivatives) may undergo elimination under basic conditions. To suppress this:

- Use milder bases (e.g., 2,6-lutidine) at 0°C.

- Pre-activate TBSCl with catalytic DMAP to enhance electrophilicity.

- Monitor reaction progress via <sup>1</sup>H NMR for early detection of elimination products (e.g., alkene signals at δ 5–6 ppm). Contradictions in literature yields often stem from solvent polarity variations; DMF enhances silylation but may increase side reactions .

Q. What computational approaches validate stereochemical outcomes in chiral TBS ether synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereoselectivity. For example, steric bulk in (1S,2R)-configured substrates (e.g., derivatives in ) favors axial silylation. Experimental validation via NOESY NMR (e.g., cross-peaks between tert-butyl and aryl protons) confirms computational predictions. Discrepancies between predicted and observed ratios highlight solvent effects on transition-state stabilization .

Q. How do substituent electronic effects influence the hydrolytic stability of TBS ethers in aqueous reaction environments?

- Methodological Answer : Electron-withdrawing groups (e.g., aryl rings in 1-phenylethoxy derivatives) stabilize TBS ethers against hydrolysis by reducing electron density at the Si–O bond. Accelerated stability testing (e.g., pH 3–10 buffers at 25–40°C) quantifies half-lives. For example, phenyl-substituted TBS ethers exhibit 10–20× greater stability than aliphatic analogs. Contradictions in stability data often arise from trace acid/base impurities in solvents .

Q. What strategies resolve contradictions in reported physical properties (e.g., density, boiling points) for structurally similar TBS ethers?

- Methodological Answer : Discrepancies in predicted vs. experimental data (e.g., density ranges of 0.842–1.138 g/cm³ ) arise from substituent conformational flexibility. Molecular dynamics simulations (e.g., using Gaussian or AMBER) correlate substituent bulk with packing efficiency. Experimental validation via X-ray crystallography or differential scanning calorimetry (DSC) clarifies phase behavior. For example, branched alkoxy groups increase predicted boiling points but reduce experimental values due to lower intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.